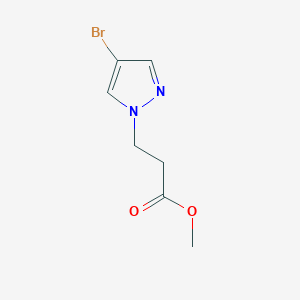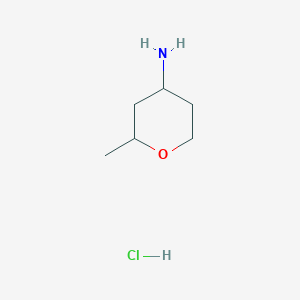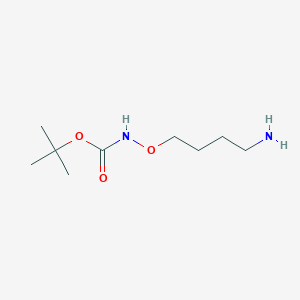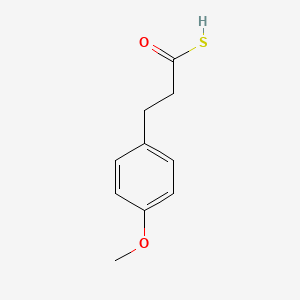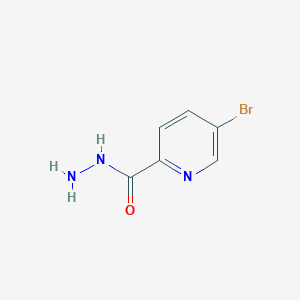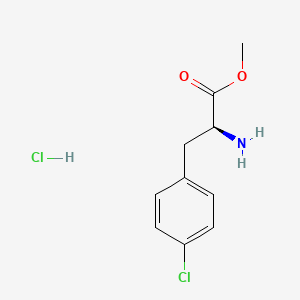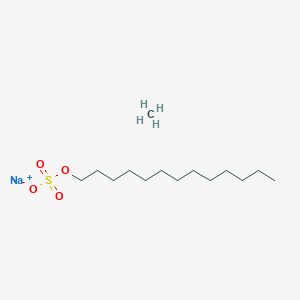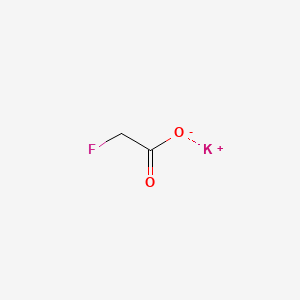
Cupric dichromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric Dichromate, also known as Copper Dichromate, is a chemical compound with the molecular formula Cr2CuO7 . It is also referred to as Copper (2+) Chromate . The average mass of Cupric Dichromate is 279.534 Da .
Synthesis Analysis
Cupric Dichromate can be synthesized by reacting copper nitrate solution with sodium dichromate solution . Another method involves the synthesis of a new complex Cu[L1]Cr2O7 with the N,N -bis(2-pyridylmethylene) butane-1,4-diamine Schiff base L1 .Molecular Structure Analysis
The molecular structure of Cupric Dichromate has been established by single crystal X-ray diffraction . The complex crystallizes in the monoclinic system with space group P21/c . The Cr2O7 2− unit is bonded through one terminal oxygen donor end to the central Cu(II) chelated by the Schiff base ligand .Chemical Reactions Analysis
Cupric Dichromate can participate in complex ion reactions and complexometric titrations . It can also be involved in the reduction of dichromate by hydrogen in aqueous solution, with cupric acetate acting as a homogeneous catalyst . The equilibrium between chromate (VI), dichromate (VI), and hydrogen ions is also noteworthy .Physical And Chemical Properties Analysis
Cupric Dichromate is a dark blue crystalline solid . It is relatively stable in the air . It is insoluble in water but soluble in hydrochloric acid and nitric acid .Scientific Research Applications
1. Catalysis and Kinetics
Cupric acetate, which is closely related to cupric dichromate, has been found to act as a catalyst in the reduction of dichromate by hydrogen in aqueous solutions. This research provides insights into the kinetics of such reactions, which are crucial for various industrial and chemical processes (Peters & Halpern, 1955).
2. Semiconductor Applications
Cupric oxide, which can be doped with elements like chromium, demonstrates significant applications in semiconductors. This doping improves properties relevant to sensors, solar cells, and solar thermal absorbers. The effects of chromium doping on cupric oxide's structural, optical, and vibrational properties are of particular interest (Ungeheuer et al., 2022).
3. Analytical Chemistry
In analytical chemistry, the reaction of titanous chloride with a mixture of dichromate and cupric ions is used for the rapid determination of these ions' concentrations. This methodology is vital for various analytical applications, especially in environmental and industrial monitoring (Rao & Laddha, 1960).
4. Material Sciences
Cupric ions, including those in compounds like cupric dichromate, play a significant role in the development of nanomaterials. For instance, CuO nanostructures exhibit properties useful in a wide array of applications, including batteries, sensors, and catalysis (Zhang et al., 2014).
5. Environmental Impact Studies
The interaction of cupric ions with environmental elements, such as in the context of biological oxidation, is an important area of study. For instance, the toxic effects of cupric ions on processes like activated sludge systems are crucial for understanding and managing environmental pollution (Lamb & Tollefson, 1973).
6. Photocatalysis
Cupric ions, including those in cupric dichromate, are studied for their role in photocatalytic processes. For example, the reduction and deposition of cupric ions by photocatalysts like titanium dioxide have implications for environmental remediation and materials science (Kanki et al., 2004).
7. Biochemistry and Molecular Biology
Studies on the effects of cupric ions on nucleic acids, such as DNA and RNA, provide valuable insights into the molecular interactions and potential applications in biochemistry and genetics (Hiai, 1965).
8. Soil Science
The leaching behavior of compounds containing cupric and dichromate ions in soils is critical for understanding environmental contamination and developing strategies for soil and water conservation (Carey et al., 1996).
9. Photometry
In photometry, solutions containing cupric chloride and potassium dichromate are used to modify the spectral response of photocells. This application is vital for the calibration of instruments and accuracy in measurements (Preston, 1946).
10. Water Treatment
The role of cupric ions in processes like the H2O2/UV oxidation of humic acids is significant for water treatment technologies. Understanding these interactions helps in developing efficient methods to remove potential health hazards like trihalomethanes from water (Liao et al., 2001).
Mechanism of Action
Safety and Hazards
Cupric Dichromate is a hazardous substance. It may intensify fire and is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects and cancer . It is also harmful to the environment .
properties
IUPAC Name |
copper;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.Cu.7O/q;;+2;;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKQUSLYXMWMQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2CuO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper dichromate | |
CAS RN |
13675-47-3 |
Source


|
| Record name | Copper dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

